Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl-
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Overview
Description
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- is a complex organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- typically involves multi-step organic reactions. One common method starts with the condensation of a suitable aldehyde with a diamine to form the pteridine core. Subsequent steps include the introduction of the hydroxyethyl and methyl groups through selective alkylation and hydroxylation reactions. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality. Purification steps such as crystallization, distillation, and chromatography are employed to achieve the desired product specifications.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups in the pteridine ring, potentially converting them to hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines, thiols.
Major Products:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted pteridines depending on the nucleophile used.
Scientific Research Applications
Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its role as a cofactor in enzymatic reactions and its potential as a fluorescent probe.
Medicine: Explored for its antimalarial properties and potential use in cancer therapy.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism by which this compound exerts its effects often involves interaction with specific enzymes or receptors. For instance, its antimalarial activity may be attributed to the inhibition of key enzymes in the parasite’s metabolic pathways. The hydroxyethyl and methyl groups play crucial roles in binding to the active sites of these enzymes, disrupting their normal function and leading to the death of the parasite.
Comparison with Similar Compounds
Pterin (2-amino-4(3H)-pteridinone): A simpler pteridine derivative with similar biological roles.
Lumazine (2,4(1H,3H)-pteridinedione): Another pteridine derivative with applications in biochemistry.
Folic Acid: A well-known pteridine derivative essential for DNA synthesis and repair.
Uniqueness: Benzo[g]pteridine-2,4(3H,10H)-dione, 10-(2-hydroxyethyl)-3-methyl- stands out due to its specific functional groups that confer unique chemical reactivity and biological activity. Its hydroxyethyl group enhances its solubility and potential for hydrogen bonding, while the methyl group influences its electronic properties and stability.
Properties
CAS No. |
56196-98-6 |
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Molecular Formula |
C13H12N4O3 |
Molecular Weight |
272.26 g/mol |
IUPAC Name |
10-(2-hydroxyethyl)-3-methylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C13H12N4O3/c1-16-12(19)10-11(15-13(16)20)17(6-7-18)9-5-3-2-4-8(9)14-10/h2-5,18H,6-7H2,1H3 |
InChI Key |
CTKAYBMAXADMMS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC3=CC=CC=C3N(C2=NC1=O)CCO |
Origin of Product |
United States |
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